N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound, distinguished by its complex structure, incorporating a benzo[c][1,2,5]thiadiazole moiety linked to a 6-fluoro-4-oxobenzo[d][1,2,3]triazin
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that btz-based compounds can act as potential visible-light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications, suggesting that they may interact with light-dependent biochemical pathways .
Result of Action
Btz-based compounds have been used as fluorescent sensors, suggesting that they may interact with cellular components in a way that produces a detectable signal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the photocatalytic properties of BTZ-based compounds suggest that light exposure could significantly influence their activity . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially affect the compound’s action.
Preparation Methods
Synthetic Routes
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution and cyclization reactions. The key intermediates are prepared through the reaction of appropriate amines with 6-fluoro-4-chlorobenzo[d][1,2,3]triazin-3(4H)-one and benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Reaction Conditions
Temperature: Reactions often proceed under controlled temperatures, typically ranging from 0°C to 150°C depending on the step.
Solvents: Common solvents include dichloromethane, dimethylformamide, and ethanol.
Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate reactions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using flow chemistry techniques, allowing for continuous production and improved yield. Optimization of reaction conditions and use of automated reactors enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved through hydrogenation with palladium on carbon.
Substitution: Undergoes electrophilic aromatic substitution reactions with halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and 0°C to room temperature.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Chlorine gas, nitric acid, and temperatures ranging from 0°C to 60°C.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or reduced versions of the parent compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is utilized in:
Chemistry: As a building block for novel organic materials and ligands.
Biology: Investigated for its potential role as an enzyme inhibitor.
Medicine: Studied for anti-cancer properties and as a fluorescent probe in imaging.
Industry: Used in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core, but vary in their functional groups.
6-fluoro-4-oxobenzo[d][1,2,3]triazin derivatives: These have the triazine core but differ in their substituents.
Uniqueness
The distinct combination of a benzo[c][1,2,5]thiadiazole ring with a 6-fluoro-4-oxobenzo[d][1,2,3]triazin moiety imparts unique chemical reactivity and biological activity, setting it apart from other derivatives. This uniqueness is leveraged in its specialized applications in research and industry.
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Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2S/c17-10-2-4-12-11(8-10)16(25)23(22-19-12)6-5-18-15(24)9-1-3-13-14(7-9)21-26-20-13/h1-4,7-8H,5-6H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOGZWKVFQEQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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